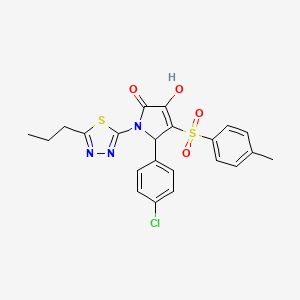![molecular formula C22H28N2O4S B12131176 N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B12131176.png)
N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound, with the chemical formula C24H26N2O4S, is a complex organic molecule.
- It features a benzyl group substituted with a dimethylamino moiety, a tetrahydrothiophene ring, and a phenoxyacetamide side chain.
- The compound’s structure suggests potential biological activity.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- industrial production methods likely involve multi-step processes, including protection and deprotection steps, cyclization, and functional group transformations.
Chemical Reactions Analysis
Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and starting materials.
Scientific Research Applications
Chemistry: Researchers may explore its reactivity, stereochemistry, and novel synthetic methodologies.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) could reveal potential drug targets.
Medicine: It might have therapeutic applications, although further studies are needed.
Industry: The compound’s unique structure could inspire new materials or catalysts.
Mechanism of Action
- Unfortunately, detailed information about its mechanism of action is scarce.
- Molecular targets and pathways remain to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds: While I don’t have a direct list of similar compounds, you can explore related structures in the same chemical space.
Uniqueness: Highlighting its distinct features compared to structurally related compounds would require further research.
Properties
Molecular Formula |
C22H28N2O4S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H28N2O4S/c1-17-4-10-21(11-5-17)28-15-22(25)24(20-12-13-29(26,27)16-20)14-18-6-8-19(9-7-18)23(2)3/h4-11,20H,12-16H2,1-3H3 |
InChI Key |
WZOQNISXDPKCLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)N(C)C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-(3-{[4-(dimethylamino)phenyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide](/img/structure/B12131097.png)

![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)aceta mide](/img/structure/B12131111.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12131119.png)
![N-(3,4-Dichloro-phenyl)-2-(2-oxo-5a,11b-dihydro-5H,6H-7-oxa-1,4-dithia-3-aza-cyclopenta[c]phenanthren-3-yl)-acetamide](/img/structure/B12131120.png)
![N-(3-Methoxy-phenyl)-2-(4-methyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B12131124.png)
![2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimethylpheny l)acetamide](/img/structure/B12131132.png)
![(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12131136.png)

![N,N-diethyl-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12131149.png)

![ethyl N-({[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate](/img/structure/B12131153.png)
![N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12131161.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12131163.png)
